methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate

Regioisomerism Medicinal Chemistry Heterocyclic Synthesis

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (CAS 1259516-86-3, C6H10N4O2, MW 170.17 g/mol) is a heterocyclic building block belonging to the 3-amino-1,2,4-triazole class. This compound features a triazole core substituted with an amino group at the 3-position and a methyl propanoate ester chain at the 5-position, a structure that is distinct from common 1-substituted triazole analogs.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 1259516-86-3
Cat. No. B1453331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate
CAS1259516-86-3
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=NC(=NN1)N
InChIInChI=1S/C6H10N4O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10)
InChIKeyJREHLHUSMGLOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (CAS 1259516-86-3) – Procurement and Research-Grade Profile


Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate (CAS 1259516-86-3, C6H10N4O2, MW 170.17 g/mol) is a heterocyclic building block belonging to the 3-amino-1,2,4-triazole class . This compound features a triazole core substituted with an amino group at the 3-position and a methyl propanoate ester chain at the 5-position, a structure that is distinct from common 1-substituted triazole analogs . As a research intermediate, it is typically supplied at 95–98% purity and is intended for further synthetic derivatization rather than direct biological use . The compound is available in both free base and hydrochloride salt (CAS 1332528-76-3) forms, with the latter offering enhanced aqueous solubility for handling .

Why Generic Substitution Fails for Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate


Substitution with a generic 1,2,4-triazole analog is not chemically or biologically equivalent due to the specific regioisomeric and functional group arrangement of this compound. The 3-amino-5-propanoate substitution pattern on the 1,2,4-triazole ring creates a distinct hydrogen-bonding network and electronic environment compared to the more common 1-substituted triazoles (e.g., methyl 3-(1H-1,2,4-triazol-1-yl)propanoate) or 3-amino triazoles lacking the propanoate chain . The 3-amino group enables tautomerism and serves as a reactive handle for acylation or heterocycle formation, while the methyl ester provides a masked carboxylic acid that can be selectively unmasked for further conjugation [1]. In 1,2,4-triazole series evaluated for anti-inflammatory activity, the presence of a propanoic acid moiety was found to reduce antibacterial activity compared to methacrylic acid-substituted analogs, demonstrating that even subtle changes in the side chain significantly modulate biological outcomes [2].

Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate: Product-Specific Quantitative Differentiation Evidence


Regioisomeric Substitution Pattern Enables Distinct Reactivity Profile vs. 1-Substituted Triazole Analogs

This compound is a 5-substituted 3-amino-1,2,4-triazole, which differs fundamentally from the more common 1-substituted triazole esters such as methyl 3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 106535-19-7). The 1-substituted isomer positions the triazole ring as an N-linked substituent, whereas the target compound retains the amino group at position 3 and places the propanoate chain at the ring carbon 5 . This regioisomeric difference determines the compound's behavior in cyclocondensation reactions and its capacity to act as a bidentate ligand .

Regioisomerism Medicinal Chemistry Heterocyclic Synthesis

Enhanced Aqueous Solubility of Hydrochloride Salt Form vs. Free Base

The compound is commercially available as both the free base and the hydrochloride salt (CAS 1332528-76-3). The hydrochloride salt form is specifically noted to enhance solubility and stability, facilitating handling and storage in aqueous or polar reaction media [1]. This offers a practical advantage over the free base form, which may exhibit lower water solubility and require organic solvents for dissolution.

Formulation Salt Selection Physicochemical Properties

Higher Molecular Weight and Lipophilicity vs. Unsubstituted Amino Acid Analog

Compared to the parent free acid analog 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid (CAS 933753-12-9, MW 156.14 g/mol), the methyl ester form (MW 170.17 g/mol) exhibits a higher molecular weight and increased lipophilicity (XLogP3 = -0.2 for the ester vs. predicted lower logP for the free acid) [1]. This difference is critical for applications where membrane permeability or metabolic stability is a design consideration. The methyl ester also serves as a prodrug-like moiety that can be hydrolyzed in vivo to the active carboxylic acid .

Physicochemical Properties ADME Prediction Lead Optimization

Documented Melting Point Enables Crystallization-Based Purification

The free base form of methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate has a reported melting point of 137-138 °C when crystallized from acetonitrile [1]. This well-defined thermal property facilitates purification by recrystallization and provides a straightforward identity check via melting point determination. In contrast, many closely related triazole propanoate esters lack experimentally determined melting points in the public domain, complicating their characterization and purification workflows.

Purification Solid-State Characterization Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate


Medicinal Chemistry: Synthesis of 3-Acylamino-1,2,4-triazole Derivatives as Potential Anti-inflammatory Agents

This compound serves as a key starting material for the synthesis of 3-acylamino-1,2,4-triazole derivatives. The 3-amino group can be readily acylated to introduce diverse pharmacophores, while the propanoate ester provides a handle for further functionalization. A 2023 study demonstrated that 1,2,4-triazole derivatives containing a propanoic acid moiety exhibit significant anti-inflammatory activity, with certain analogs (3a, 3c, 3e) reducing TNF-α and IFN-γ levels in PBMC cultures [1]. Methyl 3-(3-amino-1H-1,2,4-triazol-5-yl)propanoate is an ideal precursor for generating focused libraries of such analogs, given its structural similarity to the active core scaffold.

Chemical Biology: Synthesis of Bifunctional Probes and Ligands

The presence of both an amino group and a masked carboxylic acid (methyl ester) makes this compound a versatile building block for bifunctional molecules. The amino group can be coupled to a targeting moiety (e.g., a peptide or small molecule ligand), while the ester can be hydrolyzed to a free acid for conjugation to a fluorophore, biotin, or solid support [2]. This dual reactivity is not present in simple 1-substituted triazole esters, which lack a free amino group for orthogonal derivatization.

Process Chemistry: Scalable Synthesis of Triazole-Containing Heterocycles

The compound's well-defined melting point (137-138 °C) and availability in both free base and hydrochloride salt forms facilitate its use in multi-step synthetic sequences requiring reproducible crystallization and purification steps [3]. The hydrochloride salt form, in particular, offers improved handling and solubility in aqueous or polar reaction media, making it suitable for larger-scale reactions where solvent choice and workup efficiency are critical.

Materials Science: Synthesis of Triazole-Based Metal-Organic Frameworks (MOFs) or Coordination Polymers

The 3-amino-1,2,4-triazole core is a known ligand for transition metals, and the propanoate ester chain introduces a flexible, functionalizable linker arm. This structural feature may be exploited to tune the pore size, hydrophobicity, or post-synthetic modification potential of metal-organic frameworks. In contrast to rigid, unsubstituted triazole ligands, the propanoate chain provides an additional degree of conformational freedom and a site for further chemical elaboration.

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